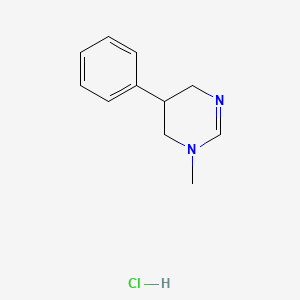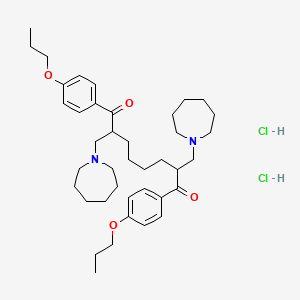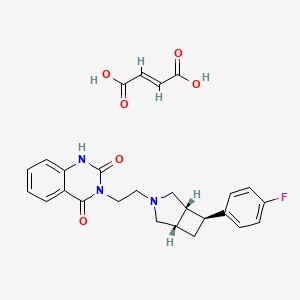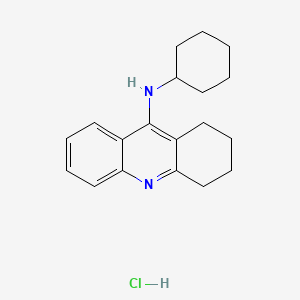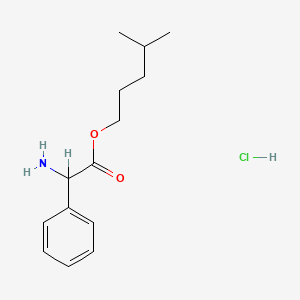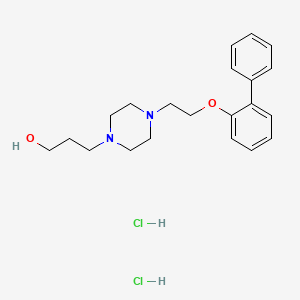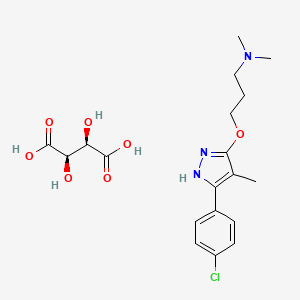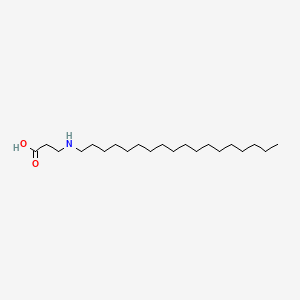
beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride: is a complex organic compound with a unique structure that combines a naphthalene ring, an ethanol group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride typically involves the esterification of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol with benzoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthalene-based aldehydes or carboxylic acids.
Reduction: Conversion to naphthalene-based alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, the compound can be used as a fluorescent probe due to its naphthalene ring, which exhibits fluorescence properties. It is also studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with certain receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl benzoate: Shares the dimethylaminoethyl and benzoate ester groups but lacks the naphthalene ring.
Naphthalene-1-ethanol: Contains the naphthalene ring and ethanol group but lacks the dimethylamino and benzoate ester groups.
Uniqueness: Beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride is unique due to the combination of its structural features. The presence of both the naphthalene ring and the dimethylaminoethyl group allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
119584-97-3 |
|---|---|
Molecular Formula |
C23H26ClNO2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24(2)16-15-20(17-26-23(25)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22;/h3-14,20H,15-17H2,1-2H3;1H |
InChI Key |
ZDKLZEJVGXQCOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(COC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

